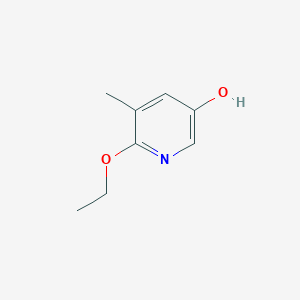

6-Ethoxy-5-methylpyridin-3-OL

Description

6-Ethoxy-5-methylpyridin-3-OL is a pyridine derivative featuring a hydroxyl group at position 3, a methyl group at position 5, and an ethoxy group at position 6. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. The ethoxy group at position 6 introduces steric bulk and electron-donating effects, while the methyl group at position 5 enhances hydrophobicity. This compound is of interest in pharmaceutical and agrochemical research due to the tunable reactivity of its substituents .

Properties

IUPAC Name |

6-ethoxy-5-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8-6(2)4-7(10)5-9-8/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCWIHOJNJPWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5-methylpyridin-3-OL can be achieved through several methods. One common approach involves the ethylation of 5-methylpyridin-3-OL using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5-methylpyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Various reduced pyridine derivatives.

Substitution: Compounds with different functional groups replacing the ethoxy or methyl groups.

Scientific Research Applications

6-Ethoxy-5-methylpyridin-3-OL has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-methylpyridin-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 6-Ethoxy-5-methylpyridin-3-OL with structurally analogous pyridin-3-ol derivatives, focusing on substituent positions, molecular properties, and inferred chemical behavior:

Key Insights from Structural Comparisons

Substituent Effects on Reactivity

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in this compound donates electrons via resonance, stabilizing the pyridine ring, whereas iodo (in 6-Iodo-5-methoxypyridin-3-OL) or chloro (in 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol) substituents withdraw electrons, increasing electrophilicity .

- Steric Effects : The ethoxy group’s bulkiness may hinder reactions at position 6 compared to smaller substituents like hydroxymethyl or hydrogen .

Impact on Physicochemical Properties Hydrophobicity: Methyl and ethoxy groups enhance lipophilicity, making this compound more membrane-permeable than polar analogs like 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol .

Biological Implications

- Methyl and methoxy groups are common in bioactive molecules due to their metabolic stability. The ethoxy group in this compound may offer prolonged half-life compared to methoxy analogs .

Biological Activity

6-Ethoxy-5-methylpyridin-3-OL is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethoxy group and a hydroxyl group on a pyridine ring. The synthesis typically involves the ethylation of 5-methylpyridin-3-OL using ethyl iodide in the presence of potassium carbonate, often conducted in dimethylformamide (DMF) at elevated temperatures. This method allows for high yields and purity, making it suitable for further biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in cell cultures, which may be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as a ligand for various receptors and enzymes, modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling cascades related to inflammation and microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Methylpyridin-3-OL | Lacks ethoxy group | Limited antimicrobial activity |

| 6-Methoxy-5-methylpyridin-3-OL | Contains methoxy instead of ethoxy | Similar but less potent than 6-Ethoxy |

| 6-Ethyl-5-methylpyridin-3-OL | Ethyl group instead of ethoxy | Reduced solubility and reactivity |

The presence of both the ethoxy and methyl groups in this compound enhances its chemical reactivity and biological activity compared to its analogs.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Bacterial Resistance Study : A study conducted on Staphylococcus aureus demonstrated that this compound significantly reduced bacterial growth at concentrations as low as 50 µg/mL. The study concluded that it could be developed into a new class of antibiotics.

- Anti-inflammatory Response in Macrophages : Research involving macrophage cell lines showed that treatment with this compound decreased levels of TNF-alpha and IL-6 by over 30%, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.